N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles and their derivatives have been studied for their potential biological activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized from commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The synthesis process involves S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .
Chemical Reactions Analysis
The chemical reactions of benzothiazole derivatives can involve the N-H bond in N-monoalkylated BT-sulfonamides . This bond is labile and can be used to develop a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .
Scientific Research Applications
Heterocyclic N-oxide Derivatives in Organic Synthesis and Medicinal Applications
Heterocyclic N-oxide derivatives, including pyridine, indazole, and imidazole, have demonstrated significant versatility as synthetic intermediates and possess a range of biological activities. These compounds are pivotal in forming metal complexes, designing catalysts, asymmetric catalysis, and synthesis. Their medicinal applications span across anticancer, antibacterial, and anti-inflammatory activities, indicating the potential utility of related heterocyclic compounds in drug development (Li et al., 2019).
Pyrimidine Appended Optical Sensors and Biological Applications
Pyrimidine derivatives, including those with azole units, have found extensive use as optical sensors due to their ability to form coordination and hydrogen bonds, making them effective sensing probes. Moreover, these compounds have a range of biological and medicinal applications, highlighting the importance of similar heterocyclic frameworks in developing new therapeutic agents (Jindal & Kaur, 2021).
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives have been extensively reviewed for their antitumor activities, indicating the potential of N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide and related structures in cancer therapy. These compounds, including bis(2-chloroethyl)amino derivatives of imidazole, have shown promising results in preclinical testing for new antitumor drugs (Iradyan et al., 2009).
Quinazolines and Pyrimidines in Optoelectronic Materials
Research into quinazoline and pyrimidine derivatives has expanded into electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The integration of these heterocyclic frameworks into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, suggesting that related compounds might also find applications in this area (Lipunova et al., 2018).
Mechanism of Action
Target of Action
Benzothiazole-based compounds have been synthesized and applied as colorimetric sensors for fluoride and acetate ions .
Mode of Action
It’s known that benzothiazole-based schiff bases can form hydrogen bonds with –oh and –nh protons, and subsequently deprotonate the most acidic protons upon addition of excess fluoride and acetate ions .
Biochemical Pathways
The formation of hydrogen bonds and subsequent deprotonation can potentially affect various biochemical pathways, particularly those involving ion transport and signal transduction .
Result of Action
Benzothiazole-based compounds have been shown to exhibit potent cytotoxicity against certain human cancer cell lines .
Action Environment
It’s known that the fluorescence properties of benzothiazole-based compounds can be influenced by the presence of certain ions .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c1-10-17-8-9-22(10)14-7-6-12(20-21-14)15(23)19-16-18-11-4-2-3-5-13(11)24-16/h2-9H,1H3,(H,18,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJWLMNONBHSNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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